![molecular formula C7H7BrN2O B6591655 2-Bromo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one CAS No. 1453799-69-3](/img/structure/B6591655.png)
2-Bromo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one
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Overview
Description
2-Bromo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one, also known as BPP, is a heterocyclic compound with potential applications in scientific research. BPP has a unique structure that makes it a promising candidate for drug development and has been the subject of numerous studies in recent years.
Scientific Research Applications
Pyrazolo[3,4-b]pyridine in Kinase Inhibition
Pyrazolo[3,4-b]pyridine, a related compound, has been extensively researched for its versatility as a scaffold in the design of kinase inhibitors. The ability of this scaffold to bind to the hinge region of kinases, among other key interactions, makes it a significant focus in the development of therapeutic agents targeting a wide range of kinase-related diseases. This research underscores the potential of heterocyclic compounds in medicinal chemistry, particularly in designing inhibitors with potency and selectivity (Wenglowsky, 2013).
Pyrrolidine in Drug Discovery
Pyrrolidine, a five-membered nitrogen heterocycle, is widely used in medicinal chemistry to derive compounds for treating human diseases. Its saturated scaffold provides efficient exploration of pharmacophore space, contributing to stereochemistry and increased three-dimensional coverage. The review on pyrrolidine and its derivatives, including pyrrolizines and pyrrolidine-2-one, emphasizes the structural diversity and biological activity impact, offering insights into the design of new compounds with varied biological profiles (Li Petri et al., 2021).
Diketopyrrolopyrroles in Optical Applications
Diketopyrrolopyrroles (DPPs) have emerged as widely used dyes across various applications, including high-quality pigments and fluorescence imaging, due to their significant optical properties. The synthesis, reactivity, and relationship between structure and optical properties of DPPs have been comprehensively reviewed, showcasing their potential in real-world applications and the ongoing interest in exploring these heterocycles for new uses (Grzybowski & Gryko, 2015).
Regioselectivity in Bromination of Pyridines
The study of regioselectivity in the bromination of unsymmetrical dimethylated pyridines contributes to the understanding of how nitrogen in the ring affects bromination outcomes. This research is particularly relevant in synthesizing compounds like "2-Bromo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one," where selective bromination plays a crucial role (Thapa et al., 2014).
Mechanism of Action
Mode of Action
Similar compounds have been found to inhibit casein kinase 1 alpha and/or delta (csnk1α and/or δ), which are useful for the treatment of proliferative disorders .
Pharmacokinetics
The compound’s molecular weight (215.05) and structure suggest it may have reasonable bioavailability . .
Result of Action
Given the potential inhibition of Casein kinase 1 alpha and/or delta (CSNK1α and/or δ), the compound may have effects on cell proliferation .
Action Environment
The compound should be stored at 2-8°c and protected from light to maintain its stability .
properties
IUPAC Name |
2-bromo-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c8-6-3-4-5(10-6)1-2-9-7(4)11/h3,10H,1-2H2,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBFQTFAVOBREP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1NC(=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one |
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